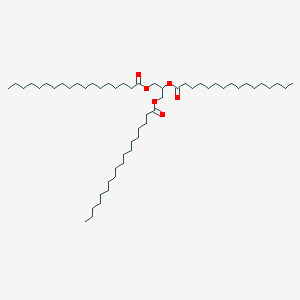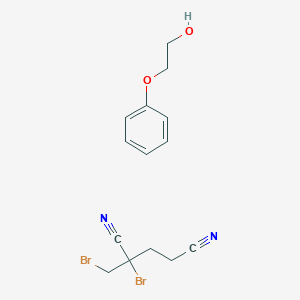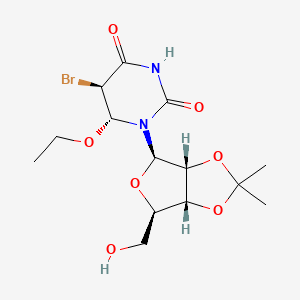
1,3-二硬脂酰-2-棕榈酰甘油
描述
1,3-二硬脂酰-2-棕榈酰甘油: 是一种三酰甘油化合物,在 sn-1 和 sn-3 位含有硬脂酸,在 sn-2 位含有棕榈酸 . 该化合物天然存在于牛乳脂中 . 三酰甘油是一种脂类,在生物体的能量储存和代谢中起着至关重要的作用。
科学研究应用
1,3-二硬脂酰-2-棕榈酰甘油具有多种科学研究应用,包括:
未来方向
Future research could focus on the synthesis, chemical reactions, mechanism of action, and physical and chemical properties of 1,3-Distearoyl-2-palmitoylglycerol. Additionally, the safety and hazards associated with this compound could be explored further. Studies on similar compounds like 1,3-dipalmitoyl-2-oleoylglycerol and 1,2-dioleoyl-3-palmitoyl-rac-glycerol could provide valuable insights .
生化分析
Biochemical Properties
1,3-Distearoyl-2-palmitoylglycerol plays a significant role in biochemical reactions, particularly in lipid metabolism. It interacts with enzymes such as lipases, which hydrolyze the ester bonds in triacylglycerols to release fatty acids and glycerol . The interaction with lipases is crucial for the mobilization and utilization of stored fats. Additionally, 1,3-Distearoyl-2-palmitoylglycerol can interact with proteins involved in lipid transport and storage, such as apolipoproteins, which facilitate the transport of lipids in the bloodstream .
Cellular Effects
1,3-Distearoyl-2-palmitoylglycerol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can modulate the activity of signaling molecules such as diacylglycerol, which acts as a secondary messenger in signal transduction pathways . This compound also affects gene expression by regulating the activity of transcription factors involved in lipid metabolism . Furthermore, 1,3-Distearoyl-2-palmitoylglycerol impacts cellular metabolism by serving as a substrate for energy production and storage .
Molecular Mechanism
At the molecular level, 1,3-Distearoyl-2-palmitoylglycerol exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to lipases, facilitating the hydrolysis of ester bonds and the release of fatty acids . This compound can also inhibit or activate enzymes involved in lipid metabolism, such as acyl-CoA synthetase, which plays a role in fatty acid activation . Additionally, 1,3-Distearoyl-2-palmitoylglycerol influences gene expression by modulating the activity of transcription factors that regulate lipid metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3-Distearoyl-2-palmitoylglycerol can change over time due to its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis over time, leading to the release of free fatty acids and glycerol . Long-term studies have shown that 1,3-Distearoyl-2-palmitoylglycerol can affect cellular function by altering lipid metabolism and energy production .
Dosage Effects in Animal Models
The effects of 1,3-Distearoyl-2-palmitoylglycerol vary with different dosages in animal models. Low to moderate doses of this compound have been shown to enhance lipid metabolism and energy production without causing adverse effects . High doses can lead to toxic effects, such as lipid accumulation and oxidative stress . These threshold effects highlight the importance of dosage in determining the safety and efficacy of 1,3-Distearoyl-2-palmitoylglycerol in animal models .
Metabolic Pathways
1,3-Distearoyl-2-palmitoylglycerol is involved in several metabolic pathways, including lipid metabolism and energy production. It interacts with enzymes such as lipases and acyl-CoA synthetase, which play key roles in the hydrolysis and activation of fatty acids . This compound also affects metabolic flux by influencing the levels of metabolites involved in lipid metabolism . Additionally, 1,3-Distearoyl-2-palmitoylglycerol can modulate the activity of cofactors such as coenzyme A, which is essential for fatty acid metabolism .
Transport and Distribution
Within cells and tissues, 1,3-Distearoyl-2-palmitoylglycerol is transported and distributed by lipid transport proteins such as apolipoproteins . These proteins facilitate the movement of lipids through the bloodstream and their uptake by cells . Once inside the cells, 1,3-Distearoyl-2-palmitoylglycerol can be stored in lipid droplets or utilized for energy production . The distribution of this compound within tissues is influenced by factors such as lipid metabolism and energy demands .
Subcellular Localization
1,3-Distearoyl-2-palmitoylglycerol is localized in various subcellular compartments, including lipid droplets, mitochondria, and the endoplasmic reticulum . In lipid droplets, it serves as a storage form of energy-rich fatty acids . In mitochondria, 1,3-Distearoyl-2-palmitoylglycerol is involved in energy production through beta-oxidation of fatty acids . In the endoplasmic reticulum, it participates in the synthesis and modification of lipids . The subcellular localization of this compound is regulated by targeting signals and post-translational modifications that direct it to specific compartments .
准备方法
合成路线和反应条件: 1,3-二硬脂酰-2-棕榈酰甘油可以通过甘油和相应的脂肪酸(硬脂酸和棕榈酸)之间的酯化反应合成。 该反应通常涉及使用催化剂(如硫酸或对甲苯磺酸)来促进酯化过程 .
工业生产方法: 1,3-二硬脂酰-2-棕榈酰甘油的工业生产通常涉及分馏技术。 例如,可以用己烷分馏棕榈硬脂和乳木果油来获得所需的三酰甘油富集脂肪 . 该方法可以将该化合物与其他脂类成分分离和纯化。
化学反应分析
反应类型: 1,3-二硬脂酰-2-棕榈酰甘油可以发生多种化学反应,包括:
氧化: 该化合物可以被氧化形成氢过氧化物和其他氧化产物。
常见试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和氧气。
水解: 脂肪酶在温和条件下可以促进酶促水解。
主要产物:
氧化: 氢过氧化物和二级氧化产物。
水解: 游离脂肪酸(硬脂酸和棕榈酸)和甘油.
作用机制
1,3-二硬脂酰-2-棕榈酰甘油的作用机制涉及其与脂质代谢途径的相互作用。 该化合物可以被脂肪酶水解释放游离脂肪酸和甘油,然后用于各种代谢过程 . 分子靶标包括参与脂质代谢的酶,如脂肪酶和酰基转移酶 .
相似化合物的比较
类似化合物:
1,3-二棕榈酰-2-油酰甘油 (POP): 在 sn-1 和 sn-3 位含有棕榈酸,在 sn-2 位含有油酸.
1,2-二油酰-3-棕榈酰甘油 (OOP): 在 sn-1 和 sn-2 位含有油酸,在 sn-3 位含有棕榈酸.
1,3-二硬脂酰-2-油酰甘油 (SOS): 在 sn-1 和 sn-3 位含有硬脂酸,在 sn-2 位含有油酸.
独特性: 1,3-二硬脂酰-2-棕榈酰甘油的独特之处在于其特定的脂肪酸组成,这影响了其物理和化学性质。 在 sn-1 和 sn-3 位存在硬脂酸,在 sn-2 位存在棕榈酸导致与其他三酰甘油相比具有不同的熔化行为和结晶性质 .
属性
IUPAC Name |
(2-hexadecanoyloxy-3-octadecanoyloxypropyl) octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H106O6/c1-4-7-10-13-16-19-22-25-27-30-32-35-38-41-44-47-53(56)59-50-52(61-55(58)49-46-43-40-37-34-29-24-21-18-15-12-9-6-3)51-60-54(57)48-45-42-39-36-33-31-28-26-23-20-17-14-11-8-5-2/h52H,4-51H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVGTPFSVCXVNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H106O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601314731 | |
| Record name | Triglyceride StPSt,sn | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601314731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
863.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | TG(18:0/16:0/18:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0044722 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2190-24-1 | |
| Record name | Triglyceride StPSt,sn | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2190-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triglyceride StPSt,sn | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601314731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TG(18:0/16:0/18:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0044722 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
68 °C | |
| Record name | TG(18:0/16:0/18:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0044722 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-chloro-5-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B1219221.png)











![3-[Dimethyl-[3-[4-[(3-methyl-1,3-benzothiazol-2-ylidene)methyl]quinolin-1-ium-1-yl]propyl]azaniumyl]propyl-dimethyl-[3-[4-[(3-methyl-1,3-benzothiazol-2-ylidene)methyl]quinolin-1-ium-1-yl]propyl]azanium](/img/structure/B1219243.png)

